1-(Isopropoxymethyl)cyclopropane-1-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

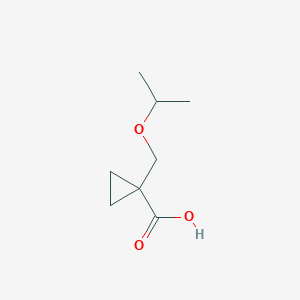

1-(Isopropoxymethyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C8H14O3 and a molecular weight of 158.19 g/mol. This compound features a cyclopropane ring substituted with an isopropoxymethyl group and a carboxylic acid group, making it a unique structure in organic chemistry.

Wirkmechanismus

Target of Action

The primary target of 1-(Isopropoxymethyl)cyclopropane-1-carboxylic acid is the ethylene biosynthesis pathway in plants . This compound is a derivative of 1-aminocyclopropane-1-carboxylic acid (ACC), which is the direct precursor of the plant hormone ethylene .

Mode of Action

This compound interacts with its targets by acting as a precursor to ethylene . ACC is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) .

Biochemical Pathways

The affected pathway is the ethylene biosynthesis pathway . The rate of ACC formation differs in response to developmental, hormonal, and environmental cues . ACC can be conjugated to three derivatives, metabolized in planta or by rhizobacteria using ACC deaminase, and is transported throughout the plant over short and long distances, remotely leading to ethylene responses .

Pharmacokinetics

Acc, the central molecule of ethylene biosynthesis, is known to be transported throughout the plant over short and long distances . This suggests that this compound may have similar transport properties.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role as a precursor to ethylene . Ethylene regulates a wide range of developmental processes and responses to biotic and abiotic stresses . This includes processes linked to vegetative plant growth, seed germination, fruit ripening, leaf and flower senescence, and abscission .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. The rate of ACC formation, and thus ethylene production, differs in response to developmental, hormonal, and environmental cues . For example, ethylene production increases significantly during processes such as seed germination, fruit ripening, leaf and flower senescence, and abscission .

Biochemische Analyse

Cellular Effects

It is known that cyclopropane carboxylic acids can influence cell function . They can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that cyclopropane carboxylic acids can bind to biomolecules, inhibit or activate enzymes, and change gene expression .

Vorbereitungsmethoden

The synthesis of 1-(Isopropoxymethyl)cyclopropane-1-carboxylic acid can be achieved through several methods:

Alkylation of Glycine Equivalents: This method involves the alkylation of glycine equivalents with 1,2-electrophiles.

Intramolecular Cyclization: This approach uses γ-substituted amino acid derivatives to form the cyclopropane ring.

Alkene Cyclopropanation: This method employs diazo compounds, ylides, and carbene intermediates to cyclopropanate alkenes.

Industrial production methods typically involve optimizing these synthetic routes for large-scale manufacturing, ensuring high yield and purity.

Analyse Chemischer Reaktionen

1-(Isopropoxymethyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The isopropoxymethyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(Isopropoxymethyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound can be used to study the effects of cyclopropane-containing molecules on biological systems.

Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

Industry: It is used in the production of various chemicals and materials, leveraging its unique structural properties.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-(Isopropoxymethyl)cyclopropane-1-carboxylic acid include:

1-Aminocyclopropane-1-carboxylic acid: This compound is a precursor to the plant hormone ethylene and plays a significant role in plant physiology.

Cyclopropane-1-carboxylic acid: A simpler analog without the isopropoxymethyl group, used in various chemical syntheses.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Biologische Aktivität

1-(Isopropoxymethyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative that has garnered attention for its potential biological activities. This compound, like other cyclopropane carboxylic acids, may play a role in various biochemical processes, particularly in plant biology due to its structural similarities to known plant hormones.

Chemical Structure and Properties

The chemical structure of this compound features a cyclopropane ring with an isopropoxy group and a carboxylic acid functional group. This unique arrangement of functional groups influences its reactivity and biological activity.

Biological Activity Overview

This compound exhibits several biological activities, particularly in the context of plant growth regulation and stress response. The compound is hypothesized to act as an ethylene biosynthesis inhibitor, similar to other cyclopropane derivatives such as 1-amino-cyclopropane-1-carboxylic acid (ACC).

Ethylene Biosynthesis Inhibition

Research indicates that derivatives of cyclopropane carboxylic acids can inhibit ethylene production in plants. Ethylene is a crucial hormone involved in fruit ripening, flower senescence, and stress responses. By inhibiting ethylene biosynthesis, this compound may delay these processes, which can be beneficial in agricultural applications to extend shelf life and reduce spoilage.

Study 1: Inhibition of Ethylene Production

A study conducted on various cyclopropane carboxylic acids demonstrated their efficacy as inhibitors of the enzyme 1-aminocyclopropane-1-carboxylate oxidase (ACO), which is pivotal in ethylene biosynthesis. The docking studies revealed that this compound showed promising binding affinities with ACO, suggesting its potential as an effective inhibitor (see Table 1 for binding constants).

| Compound | Binding Constant (Kb) | ΔG (kcal/mol) |

|---|---|---|

| This compound | 5.93 × 10^4 | -6.5 |

| Methylcyclopropane | 0.188 × 10^3 | -3.1 |

| Pyrazinoic acid | 7.61 × 10^3 | -5.3 |

Table 1: Binding affinities of various compounds with ACO.

Study 2: Stress Response in Maize

Another research effort explored the application of ACCA (a related compound) to enhance maize's resilience against biotic stressors. The study indicated that similar compounds could modulate ethylene levels, thereby improving plant defense mechanisms against pathogens (Kaur et al., 2022). This suggests that this compound may have analogous effects.

The primary mechanism through which this compound exerts its biological activity appears to be through the inhibition of ethylene production pathways. By interacting with key enzymes involved in ethylene synthesis, this compound can alter physiological responses in plants.

Eigenschaften

IUPAC Name |

1-(propan-2-yloxymethyl)cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-6(2)11-5-8(3-4-8)7(9)10/h6H,3-5H2,1-2H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLWBZXAVVXFENS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCC1(CC1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.